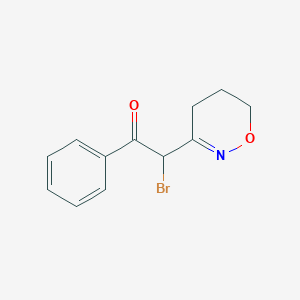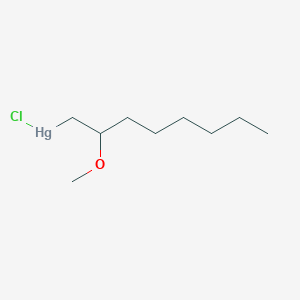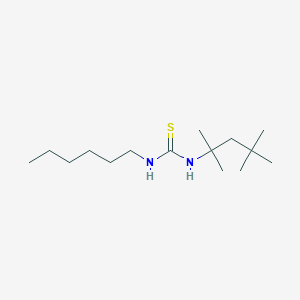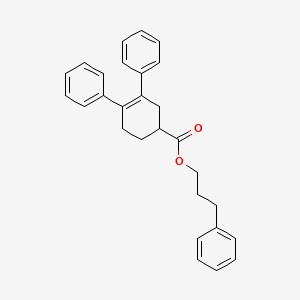
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one is a synthetic organic compound that features a bromine atom, an oxazine ring, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxazine ring or the phenyl group.
Reduction: Reduction reactions could target the bromine atom or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound might serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry
Materials Science: The unique chemical properties of the compound could make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethan-1-one: Lacks the oxazine ring but has a similar bromine and phenyl structure.
2-(5,6-Dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one: Similar but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the oxazine ring in 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one makes it unique compared to its analogs, potentially offering distinct chemical reactivity and biological activity.
Properties
CAS No. |
63170-13-8 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-2-(5,6-dihydro-4H-oxazin-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12BrNO2/c13-11(10-7-4-8-16-14-10)12(15)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
MTQSXNUFTXJARE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NOC1)C(C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)

![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)



![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
